molecular formula C8H12N2O2 B10973956 3-methyl-N-(1,2-oxazol-3-yl)butanamide

3-methyl-N-(1,2-oxazol-3-yl)butanamide

Cat. No.: B10973956
M. Wt: 168.19 g/mol
InChI Key: RFLQJQYZRDBJRB-UHFFFAOYSA-N
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Description

N-(Isoxazol-3-yl)-3-methylbutanamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Chemical Reactions Analysis

Types of Reactions

N-(Isoxazol-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the isoxazole ring or the amide group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring or the amide moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Isoxazol-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Isoxazol-3-yl)-3-methylbutanamide include other isoxazole derivatives such as:

  • 3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
  • 5-Substituted isoxazoles
  • Nitroisoxazoles

Uniqueness

N-(Isoxazol-3-yl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of the 3-methylbutanamide moiety. This structural uniqueness can lead to distinct biological activities and applications compared to other isoxazole derivatives .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-methyl-N-(1,2-oxazol-3-yl)butanamide

InChI

InChI=1S/C8H12N2O2/c1-6(2)5-8(11)9-7-3-4-12-10-7/h3-4,6H,5H2,1-2H3,(H,9,10,11)

InChI Key

RFLQJQYZRDBJRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NOC=C1

Origin of Product

United States

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